2-[[5-(Dimethylamino)naphthalen-1-yl]sulfonylamino]-4-hydroxybutanoic acid
Overview
Description
2-[[5-(Dimethylamino)naphthalen-1-yl]sulfonylamino]-4-hydroxybutanoic acid is a complex organic compound known for its unique structural properties and diverse applications in scientific research. This compound features a naphthalene ring substituted with a dimethylamino group and a sulfonylamino group, making it a valuable molecule in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-(Dimethylamino)naphthalen-1-yl]sulfonylamino]-4-hydroxybutanoic acid typically involves multi-step organic reactionsThe final step involves the addition of the hydroxybutanoic acid moiety under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The process may involve the use of catalysts and optimized reaction conditions to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-[[5-(Dimethylamino)naphthalen-1-yl]sulfonylamino]-4-hydroxybutanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the naphthalene ring.
Reduction: This reaction can reduce the sulfonylamino group to an amine.
Substitution: This reaction can replace the dimethylamino group with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .
Scientific Research Applications
2-[[5-(Dimethylamino)naphthalen-1-yl]sulfonylamino]-4-hydroxybutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in the study of protein-ligand interactions and cellular imaging.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-[[5-(Dimethylamino)naphthalen-1-yl]sulfonylamino]-4-hydroxybutanoic acid involves its interaction with specific molecular targets. The compound’s sulfonylamino group can form strong hydrogen bonds with target molecules, while the dimethylamino group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[[5-(Dimethylamino)naphthalen-1-yl]sulfonylamino]-3-sulfopropanoic acid
- 11-[[5-(Dimethylamino)naphthalen-1-yl]sulfonylamino]undecanoic acid
- 1-(6-(Dimethylamino)naphthalen-1-yl)propan-1-one (2,5-PRODAN)
Uniqueness
2-[[5-(Dimethylamino)naphthalen-1-yl]sulfonylamino]-4-hydroxybutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a fluorescent probe and its potential therapeutic applications set it apart from similar compounds.
Properties
IUPAC Name |
2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-4-hydroxybutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5S/c1-18(2)14-7-3-6-12-11(14)5-4-8-15(12)24(22,23)17-13(9-10-19)16(20)21/h3-8,13,17,19H,9-10H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJGUMIWUGKKGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCO)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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